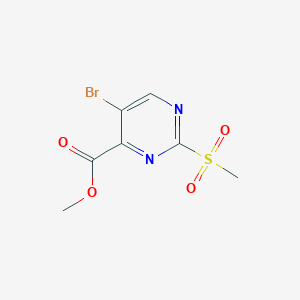

Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate

CAS No.: 1060795-14-3

Cat. No.: VC3047489

Molecular Formula: C7H7BrN2O4S

Molecular Weight: 295.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1060795-14-3 |

|---|---|

| Molecular Formula | C7H7BrN2O4S |

| Molecular Weight | 295.11 g/mol |

| IUPAC Name | methyl 5-bromo-2-methylsulfonylpyrimidine-4-carboxylate |

| Standard InChI | InChI=1S/C7H7BrN2O4S/c1-14-6(11)5-4(8)3-9-7(10-5)15(2,12)13/h3H,1-2H3 |

| Standard InChI Key | IQAFWUQJFVDYTK-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC(=NC=C1Br)S(=O)(=O)C |

| Canonical SMILES | COC(=O)C1=NC(=NC=C1Br)S(=O)(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate is an organic compound with specific identifying information essential for chemical research and cataloging. It has a CAS registry number of 1060795-14-3, which uniquely identifies it in chemical databases worldwide . The molecular formula C₇H₇BrN₂O₄S reflects its atomic composition, while its precise molecular weight is 295.11 g/mol . The compound's structure features a pyrimidine core with three key functional groups strategically positioned around the heterocyclic ring.

The structural features of this compound include:

-

A pyrimidine ring serving as the core structure

-

A bromine atom at the 5-position of the pyrimidine ring

-

A methylsulfonyl group (CH₃SO₂-) at the 2-position

-

A methyl carboxylate group (CH₃OOC-) at the 4-position

The standard chemical identifiers for this compound include:

These identifiers allow for unambiguous identification of the compound in chemical databases and literature.

Physical and Chemical Properties

The physical and chemical properties of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate significantly influence its behavior in chemical reactions and biological systems. While specific data for this compound is limited in the literature, several key properties can be inferred from its structure and similar compounds.

Physical Properties

Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate typically appears as a crystalline solid at room temperature . Its storage conditions suggest sensitivity to environmental factors, with recommendations for storage under inert atmosphere at 2-8°C to maintain stability . The presence of a bromine atom increases its molecular weight and likely affects its melting and boiling points compared to non-halogenated analogs.

Chemical Properties

The chemical reactivity of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate is largely determined by its functional groups:

-

The methylsulfonyl group at the 2-position is strongly electron-withdrawing, making the pyrimidine ring more susceptible to nucleophilic attack.

-

The bromine atom at the 5-position provides a site for metal-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings.

-

The methyl carboxylate group offers opportunities for further functionalization through ester hydrolysis, reduction, or amidation reactions.

The compound's reactivity makes it valuable as a versatile intermediate in multi-step organic syntheses, particularly in pharmaceutical and agrochemical development.

Synthesis Methods

The synthesis of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate typically involves the oxidation of its thioether precursor, Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate . This transformation represents a key step in accessing this compound for research and development purposes.

Oxidation of Thioether Precursor

The primary synthetic route involves the oxidation of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate using an appropriate oxidizing agent. Based on documented procedures for similar compounds, the synthesis typically follows this general approach:

-

A solution of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate is prepared in a suitable solvent, commonly dichloromethane.

-

An oxidizing agent, typically 3-chloroperbenzoic acid (m-CPBA), is added slowly at controlled temperatures (usually 0-20°C).

-

The reaction mixture is stirred for several hours, allowing complete oxidation of the methylsulfanyl group to the methylsulfonyl group.

-

The product is isolated through appropriate workup procedures and purified using chromatographic techniques.

A similar procedure documented for the ethyl ester analog (Ethyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate) achieved a yield of approximately 77% after purification by silica gel chromatography . The reaction conditions typically involve:

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane |

| Oxidizing Agent | 3-chloroperbenzoic acid (m-CPBA) |

| Temperature | 0-20°C, then room temperature |

| Reaction Time | 6-6.5 hours |

| Atmosphere | Inert (argon) |

| Purification | Silica gel chromatography |

| Typical Yield | 75-80% |

Alternative Synthetic Approaches

While direct oxidation of the thioether precursor represents the most common approach, alternative synthetic routes may involve:

-

Direct incorporation of the methylsulfonyl group during pyrimidine ring formation

-

Functional group interconversion from other 2-substituted pyrimidines

-

Selective bromination of a pre-existing methylsulfonyl pyrimidine carboxylate

These alternative approaches might be preferred depending on the availability of starting materials or specific requirements for scale-up synthesis.

Applications and Research Significance

Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate has significant potential in various scientific and industrial applications, particularly in pharmaceutical development and as a synthetic intermediate in complex molecular synthesis.

Pharmaceutical Applications

The structure of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate makes it particularly valuable in medicinal chemistry for several reasons:

-

The pyrimidine core is a privileged structure in drug development, appearing in numerous approved pharmaceuticals.

-

The functional groups present allow for selective modification to optimize pharmacokinetic and pharmacodynamic properties.

-

The methylsulfonyl group can serve as a hydrogen bond acceptor in drug-target interactions.

-

The bromo substituent provides opportunities for further structural elaboration through cross-coupling reactions.

These characteristics suggest potential applications in developing compounds with activity against various targets, including enzyme inhibitors, receptor modulators, and anti-infective agents .

Use as a Chemical Intermediate

As a multifunctional building block, Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate serves as a valuable intermediate in organic synthesis:

-

The bromine atom provides a handle for metal-catalyzed coupling reactions to introduce various carbon-based substituents.

-

The methylsulfonyl group can undergo nucleophilic displacement reactions with diverse nucleophiles.

-

The ester functionality allows for further transformations to amides, acids, or other derivatives.

These versatile reactivity patterns make it useful in the construction of more complex molecular architectures, particularly those containing functionalized pyrimidine rings.

Research Significance

The growing interest in Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate is evidenced by its increased availability from commercial chemical suppliers and its appearance in chemical databases . Its significance in research extends to:

-

Serving as a model compound for studying the electronic and steric effects of different substituents on pyrimidine reactivity

-

Providing insights into structure-activity relationships in biological testing

-

Enabling exploration of novel synthetic methodologies for heterocycle functionalization

Structural Relationships with Similar Compounds

Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate belongs to a family of substituted pyrimidines with varying functional groups. Examining its structural relationships with similar compounds provides valuable insights into its chemical behavior and potential applications.

Comparison with Sulfanyl Analog

The most closely related compound is Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate (CAS: 50593-91-4), which contains a methylsulfanyl (methylthio) group instead of a methylsulfonyl group at the 2-position . This compound serves as the direct precursor in the synthesis of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate.

Key differences between these compounds include:

| Property | Methylsulfonyl Derivative | Methylsulfanyl Derivative |

|---|---|---|

| Molecular Weight | 295.11 g/mol | 263.11 g/mol |

| Electrophilicity | Higher | Lower |

| Hydrogen Bond Acceptance | Stronger | Weaker |

| Reactivity toward Nucleophiles | More reactive | Less reactive |

| Water Solubility | Generally higher | Generally lower |

| CAS Number | 1060795-14-3 | 50593-91-4 |

The oxidation state of sulfur (S(IV) in sulfonyl vs. S(II) in sulfanyl) significantly impacts the electronic properties and reactivity patterns of these compounds .

Related Pyrimidine Derivatives

Several other related pyrimidine derivatives share structural similarities with Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate:

-

Methyl 5-bromo-2-methylpyrimidine-4-carboxylate (CAS: 1211530-20-9): Contains a methyl group instead of methylsulfonyl at the 2-position

-

Ethyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate (CAS: 1316122-36-7): Contains an ethyl ester instead of a methyl ester

-

Various 5-substituted pyrimidine derivatives with different halogens or other functional groups at the 5-position

The systematic variation of substituents in these related compounds creates a valuable chemical space for structure-activity relationship studies, particularly in pharmaceutical research.

Synthesis Relationships

The synthesis pathways connecting these related compounds illustrate important chemical transformations:

-

Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate can be prepared from 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid through esterification

-

Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate is obtained by oxidation of the sulfanyl precursor

-

Further transformations of the sulfonyl group can lead to additional derivatives through nucleophilic displacement

These relationships highlight the versatility of these compounds as synthetic intermediates in more complex synthetic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume